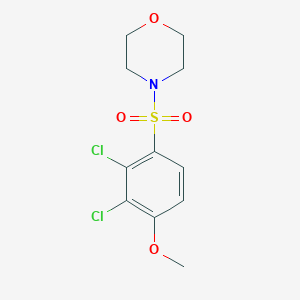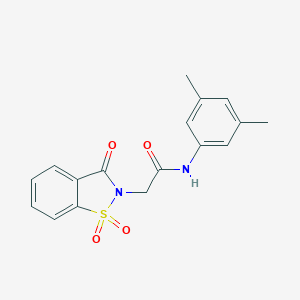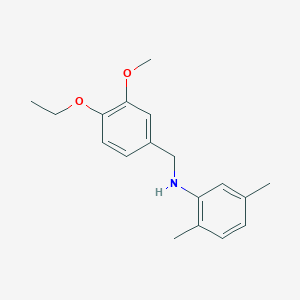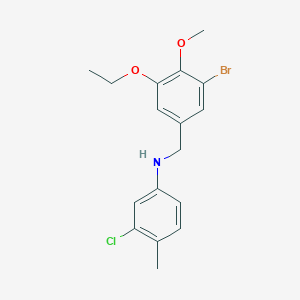
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a dichloromethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether typically involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The aromatic ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.
Applications De Recherche Scientifique
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloromethoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,3-Dichlorophenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-methylphenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-ethylphenyl)sulfonyl]morpholine
Uniqueness
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13Cl2NO4S |
|---|---|
Poids moléculaire |
326.2g/mol |
Nom IUPAC |
4-(2,3-dichloro-4-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-8-2-3-9(11(13)10(8)12)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3 |
Clé InChI |
IXHOCCRODIUPBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chloro(methylsulfonyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B425597.png)
![5-chloro-N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methylaniline](/img/structure/B425598.png)


![N-[3,5-dibromo-4-(naphthalen-1-ylmethoxy)benzyl]-2-methylaniline](/img/structure/B425605.png)
![Ethyl {4-[(2,3-dimethylanilino)sulfonyl]phenoxy}acetate](/img/structure/B425606.png)
![N-(4-bromophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B425608.png)
![2-[(4-methylphenyl)sulfanyl]-N-(2-methylpropyl)propanamide](/img/structure/B425611.png)
![N-{3,5-dibromo-4-[(3-fluorobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425613.png)


![N-{3,5-dibromo-2-[(4-bromobenzyl)oxy]benzyl}-2-methylaniline](/img/structure/B425616.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide](/img/structure/B425618.png)
![N-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methylaniline](/img/structure/B425619.png)
